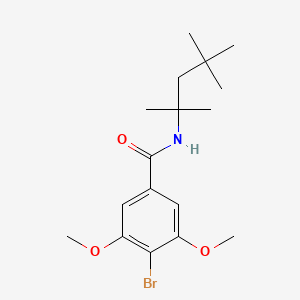
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, methoxy groups, and a bulky trimethylpentan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the bromination of 3,5-dimethoxybenzoic acid, followed by the introduction of the trimethylpentan-2-yl group through a series of reactions involving amide formation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity. The trimethylpentan-2-yl group can affect the compound’s solubility and membrane permeability, impacting its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with similar methoxy and bromine substituents.
2,5-Dimethoxy-4-bromoamphetamine: Another substituted amphetamine with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar aromatic substitution patterns.
Uniqueness
4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of the bulky trimethylpentan-2-yl group, which distinguishes it from other similar compounds
Propriétés
Numéro CAS |
922515-80-8 |
|---|---|
Formule moléculaire |
C17H26BrNO3 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BrNO3/c1-16(2,3)10-17(4,5)19-15(20)11-8-12(21-6)14(18)13(9-11)22-7/h8-9H,10H2,1-7H3,(H,19,20) |
Clé InChI |
AMJHDVMNYGJEPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


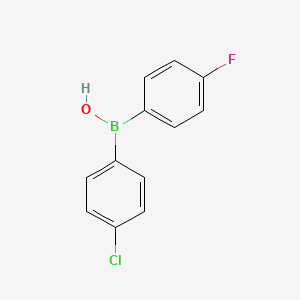


![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
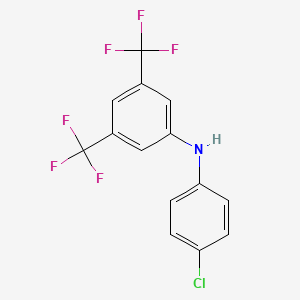
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
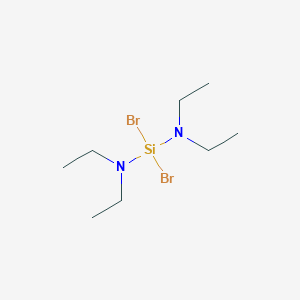
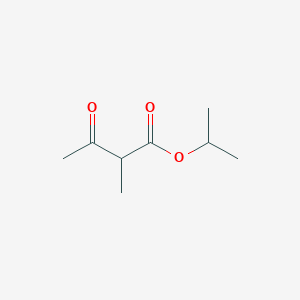
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
